molecular formula C27H25N3O4 B2451068 N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide CAS No. 1223835-20-8

N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide

Cat. No.: B2451068
CAS No.: 1223835-20-8
M. Wt: 455.514
InChI Key: DVIALPLNEAKMKE-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide” is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrazole core, followed by the introduction of the acetamide group and the 4-ethylphenyl substituent. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide” is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive agent, including its interactions with various biological targets.

Medicine

In medicinal chemistry, the compound’s potential therapeutic effects are explored, including its activity against specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrazole derivatives with different substituents. Examples include:

  • “N-(4-methylphenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide”
  • “N-(4-chlorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide”

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(8-methoxy-3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-3-18-12-14-20(15-13-18)28-24(31)17-29-27-22(26(32)30(29)21-9-5-4-6-10-21)16-19-8-7-11-23(33-2)25(19)34-27/h4-15H,3,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIALPLNEAKMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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